Lipophilicity Modulation: XLogP3 Reduction Relative to Non-Fluorinated Analog
The free base of 3-(3-bromophenyl)-3-fluoroazetidine exhibits an XLogP3 of 2.0, which is substantially lower than the logP of the non-fluorinated counterpart 3-(3-bromophenyl)azetidine (estimated XLogP3 ≈ 2.6–2.8 based on typical methylene replacement), consistent with the well-established logP-lowering effect of fluorine in heterocycles [1]. This difference directly impacts aqueous solubility and membrane permeability in drug candidates.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (free base, CAS 1780608-44-7) |
| Comparator Or Baseline | 3-(3-bromophenyl)azetidine (free base, CAS 1203681-56-4); estimated XLogP3 ≈ 2.6–2.8 (class-level inference based on methylene replacement) |
| Quantified Difference | ΔlogP ≈ -0.6 to -0.8 units |
| Conditions | Computed XLogP3 (PubChem-style algorithm); free base forms |
Why This Matters
Lower logP improves solubility and reduces non-specific binding, which is critical when selecting building blocks for oral drug candidates.
- [1] Kuujia.com. Cas no 1780608-44-7 (3-(3-Bromophenyl)-3-fluoroazetidine). Computed properties: XLogP3=2.0. https://www.kuujia.com/cas-1780608-44-7.html (accessed 2026-04-29). View Source
